molecular formula C15H18F2N6O7S2 B131810 Flomoxef CAS No. 99665-00-6

Flomoxef

Katalognummer: B131810
CAS-Nummer: 99665-00-6
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: UHRBTBZOWWGKMK-DOMZBBRYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Pharmacodynamics

Flomoxef operates by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. It has demonstrated activity against both Gram-negative and Gram-positive bacteria, including strains resistant to other antibiotics. Its stability against hydrolysis by certain beta-lactamases makes it particularly valuable in treating infections caused by ESBL-producing Enterobacterales.

Efficacy Against ESBL-Producing Bacteria

This compound has shown promising results in treating infections due to ESBL-producing bacteria. A multicenter study indicated an in vitro efficacy of 81.9% against ESBL-producing Escherichia coli (ESBL-EC) strains, suggesting its potential as an alternative treatment option in low- and middle-income countries (LMICs) where such infections are prevalent .

Table 1: In Vitro Efficacy of this compound Against ESBL-Producing Organisms

Bacterial Strain Efficacy (%) Notes
ESBL-EC81.9Effective against various strains
Klebsiella pneumoniaeVariesEfficacy dependent on MIC levels

Treatment of Neonatal Sepsis

This compound has been evaluated as part of combination therapy for neonatal sepsis caused by ESBL-producing organisms. A study found that this compound combined with fosfomycin exhibited synergistic effects, significantly improving bacterial clearance compared to monotherapy .

Urinary Tract Infections (UTIs)

Clinical trials have demonstrated that this compound is effective for treating UTIs, showing comparable outcomes to cefmetazole without significant adverse events such as Clostridium difficile infections .

Table 2: Comparative Efficacy of this compound in UTIs

Antibiotic Efficacy Rate (%) Adverse Events
This compoundComparable to cefmetazoleMinimal
CefmetazoleHigher adverse eventsNotable

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties, including rapid absorption and elimination. Studies have shown that it achieves high serum concentrations shortly after administration . Its safety profile is robust, with minimal side effects reported in clinical settings.

Table 3: Pharmacokinetic Parameters of this compound

Parameter Value
Peak Concentration44.3 - 197 µg/ml
Half-Life (T1/2)0.47 - 0.76 hours
Urinary Recovery Rate54.9 - 83.1%

Case Studies and Clinical Outcomes

Several case studies highlight the effectiveness of this compound in various clinical scenarios:

  • A retrospective analysis comparing this compound with carbapenems for treating ESBL-EC bacteremia showed that while this compound was effective, it had higher mortality rates associated with specific MIC levels .
  • In pediatric populations, this compound demonstrated a 100% efficacy rate in treating bacterial infections without significant side effects .

Conclusion and Future Directions

This compound represents a valuable antibiotic option for treating infections caused by resistant bacteria, particularly in LMICs facing high rates of antibiotic resistance. Ongoing research is essential to further elucidate its role in combination therapies and its long-term efficacy across diverse patient populations.

The growing body of evidence supports the continued investigation into this compound's applications in clinical practice, particularly as antibiotic resistance becomes an increasingly pressing global health issue.

Wirkmechanismus

Target of Action

Flomoxef, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By binding to these proteins, this compound inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall strength and integrity.

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Some studies suggest that the pharmacokinetic/pharmacodynamic (PK/PD) index of this compound against certain bacteria correlates with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) (fT>MIC) and the ratio of the area under the free drug concentration–time curve for a 24 h period to the MIC (fAUC24/MIC) .

Result of Action

The primary result of this compound’s action is the death of bacterial cells due to the disruption of cell wall synthesis. In vitro studies have shown that this compound exhibits a unique bactericidal activity: time-dependent activity at low concentrations and concentration-dependent activity at high concentrations . It has been shown to be effective in preventing the growth of all ESBL-producing strains, even those with an MIC eight times the MIC90 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s action through drug-drug interactions . Additionally, the specific strain of bacteria and its resistance mechanisms can also impact the effectiveness of this compound

Biochemische Analyse

Biochemical Properties

Flomoxef plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. By binding to these proteins, this compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death . Additionally, this compound exhibits stability to β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to exhibit bactericidal activity against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae . This compound influences cell function by inhibiting cell wall synthesis, which is critical for bacterial growth and division. This inhibition leads to cell lysis and death, effectively reducing the bacterial load in infections .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death . This compound’s unique structure, with an oxygen substitution for sulfur and a 7-α-methoxy group in the cephalosporin core, contributes to its high antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits time-dependent bactericidal activity at low concentrations and concentration-dependent activity at high concentrations . The stability of this compound in the presence of β-lactamases and its binding affinity to penicillin-binding proteins contribute to its sustained antibacterial activity over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for effective treatment of bacterial infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the antibacterial activity of this compound correlates with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) (fT>MIC) and the ratio of the area under the free drug concentration-time curve for a 24-hour period to the MIC (fAUC24/MIC) . Higher dosages of this compound have been associated with increased bactericidal activity, while lower dosages may result in reduced efficacy . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver and excreted primarily through the kidneys . The metabolic pathways of this compound involve its conversion to inactive metabolites, which are then eliminated from the body . The effects of this compound on metabolic flux and metabolite levels have been studied, indicating its role in altering bacterial metabolism and growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to penetrate well into tissues and body fluids, including the cerebrospinal fluid, making it effective for treating central nervous system infections . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . Its localization and accumulation in infected tissues contribute to its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial activity. This compound targets penicillin-binding proteins (PBPs) located in the bacterial cell membrane, inhibiting cell wall synthesis . This targeting is facilitated by specific binding interactions and post-translational modifications that direct this compound to the bacterial cell wall . The subcellular localization of this compound is critical for its function and effectiveness in treating bacterial infections .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Flomoxef durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien dazu begrenzt sind.

    Reduktion: Reduktionsreaktionen sind für this compound weniger verbreitet.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Seitenketten.

Häufige Reagenzien und Bedingungen:

    Oxidation: Umfasst typischerweise Oxidationsmittel wie Wasserstoffperoxid.

    Substitution: Kann Reagenzien wie Halogene oder andere Nukleophile umfassen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit modifizierten Seitenketten ergeben.

Biologische Aktivität

Flomoxef is a broad-spectrum cephalosporin antibiotic, classified as an oxacephem, which has been developed primarily for the treatment of infections caused by Gram-positive and Gram-negative bacteria. It is particularly noted for its efficacy against extended-spectrum beta-lactamase (ESBL)-producing organisms, making it a valuable option in the face of rising antimicrobial resistance. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical efficacy based on recent studies.

Pharmacokinetics of this compound

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. Key parameters include:

Parameter Value
AUC (mg·h/L) 134.61 (11.3)
Mean Residence Time (MRT) 1.10 (0.20)
Half-Life (T1/2) 0.76 (0.14)
Clearance (CL, L/h) 2.97 (0.33)
Volume of Distribution (Vd, L) 3.27 (0.61)

These parameters indicate that this compound has a relatively short half-life and rapid clearance, which necessitates frequent dosing to maintain effective serum concentrations .

Efficacy Against ESBL-Producing Bacteria

This compound has demonstrated significant in vitro activity against various strains of ESBL-producing bacteria, including Escherichia coli and Klebsiella pneumoniae. A study reported that this compound showed excellent activity with minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL against K. pneumoniae strains .

Case Study: Combination Therapy

A recent investigation into the combined use of this compound and fosfomycin for treating neonatal sepsis highlighted the synergistic effects of this combination against resistant strains. The study utilized hollow-fiber infection models to simulate human pharmacokinetics and demonstrated that this compound monotherapy was effective against strains with MICs ≤0.5 mg/L but required combination therapy for higher MICs .

Activity Against Gram-Positive Bacteria

This compound also exhibits potent activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound maintains effectiveness even in the presence of β-lactamase production, which is a common resistance mechanism among Staphylococci .

Use in Veterinary Medicine

This compound's application is not limited to human medicine; it is also used in veterinary settings, particularly for treating infections in dogs caused by ESBL-producing Enterobacterales. A study indicated that this compound could serve as an alternative to carbapenems in these cases, demonstrating a clinical cure rate of 66.7% when administered at a dose of 40 mg/kg .

Summary of Clinical Findings

  • Neonatal Sepsis Treatment : Effective as part of combination therapy with fosfomycin.
  • Veterinary Use : Shows promise against resistant strains in canine infections.
  • Gram-Positive Efficacy : Maintains activity against MRSA and other resistant organisms.

Eigenschaften

IUPAC Name

(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRBTBZOWWGKMK-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048845
Record name Flomoxef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99665-00-6
Record name Flomoxef
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99665-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flomoxef [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099665006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flomoxef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flomoxef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOMOXEF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9E5U5XF42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flomoxef
Reactant of Route 2
Flomoxef
Reactant of Route 3
Reactant of Route 3
Flomoxef
Reactant of Route 4
Flomoxef
Reactant of Route 5
Reactant of Route 5
Flomoxef
Reactant of Route 6
Flomoxef
Customer
Q & A

Q1: How does flomoxef exert its antibacterial effect?

A: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, , ] By binding to these enzymes, this compound disrupts peptidoglycan cross-linking, ultimately leading to bacterial cell death.

Q2: What are the structural features of this compound?

A: this compound is characterized by its oxacephem core structure, distinguished by an oxygen atom replacing the sulfur atom found in traditional cephalosporins. [, ] It also possesses a [1-(2-hydroxyethyl)-1H-tetrazol-5-yl] thiomethyl (HTT) side chain at the 3'-position and a difluoromethylthioacetamide group at the 7β-position. []

Q3: How is this compound absorbed and distributed in the body?

A: this compound is administered intravenously or intramuscularly and exhibits good tissue penetration. [, ] Studies have shown its distribution into various tissues, including liver, bone, and middle ear mucosa. [, , ]

Q4: What is the primary route of elimination for this compound?

A: this compound is primarily excreted unchanged through the kidneys. [] This makes dosage adjustments necessary in patients with impaired renal function. [, ]

Q5: How do the pharmacokinetic properties of this compound change in elderly patients?

A: Elderly patients tend to exhibit prolonged this compound half-life, lowered clearance, and elevated area under the curve compared to younger individuals. [] This suggests slower metabolism and elimination in the elderly.

Q6: Is this compound effective against extended-spectrum β-lactamase (ESBL)-producing bacteria?

A: this compound has shown promising in vitro and in vivo activity against some ESBL-producing Enterobacteriaceae, particularly those carrying CTX-M-type ESBLs. [, , , , ] This makes it a potential alternative to carbapenems in specific clinical settings.

Q7: What types of infections has this compound been studied in?

A: this compound has been investigated in various infections, including bloodstream infections, urinary tract infections, surgical site infections, and neonatal sepsis. [, , , , , , ]

Q8: Are there any advantages to using this compound over other antibiotics, such as carbapenems?

A: In certain settings, this compound presents potential advantages as a carbapenem-sparing agent, particularly for infections caused by susceptible ESBL-producing bacteria. [, , ] Additionally, unlike some other β-lactams, this compound has not been associated with significant hemostatic defects. []

Q9: What are the known mechanisms of resistance to this compound?

A: Resistance to this compound can emerge through various mechanisms, including the production of certain β-lactamases (e.g., metallo-β-lactamases, AmpC β-lactamases), porin mutations leading to reduced permeability, and overexpression of efflux pumps. [, , ]

Q10: Is there a risk of developing cross-resistance between this compound and other antibiotics?

A: Yes, cross-resistance between this compound and other β-lactam antibiotics, particularly those with similar mechanisms of action, is possible. [, ] This highlights the importance of susceptibility testing before initiating treatment.

Q11: Are there specific patient populations where this compound use warrants caution?

A: Caution is advised when administering this compound to patients with a history of hypersensitivity to β-lactam antibiotics or those with pre-existing liver dysfunction. [, ]

Q12: Are there ongoing studies exploring novel this compound combinations?

A: Yes, ongoing research investigates the efficacy of this compound in combination with other antibiotics, such as fosfomycin and amikacin, for treating neonatal sepsis in resource-limited settings. [, , ] These combinations aim to address the rising threat of multidrug-resistant bacteria.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.